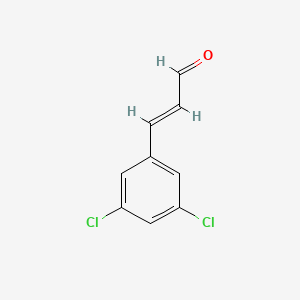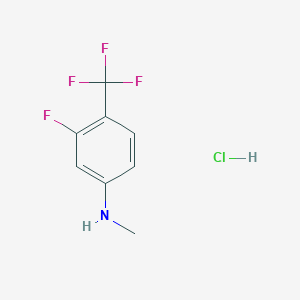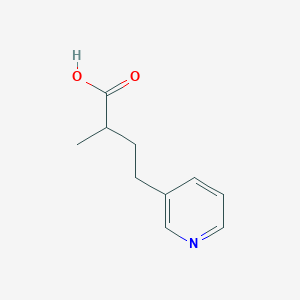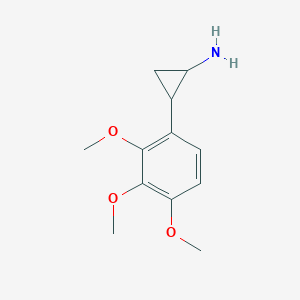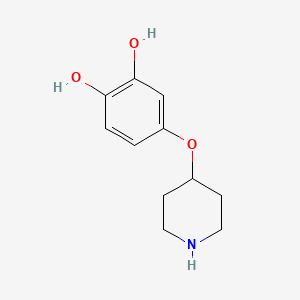
4-(Piperidin-4-yloxy)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-4-yloxy)benzene-1,2-diol is a chemical compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yloxy)benzene-1,2-diol typically involves the reaction of piperidine with a benzene derivative that has hydroxyl groups in the 1 and 2 positions. One common method involves the nucleophilic substitution reaction where piperidine reacts with 1,2-dihydroxybenzene under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents and catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperidin-4-yloxy)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Dehydroxylated benzene derivatives.
Substitution: Piperidine derivatives with different functional groups.
Applications De Recherche Scientifique
4-(Piperidin-4-yloxy)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its piperidine moiety.
Industry: Used in the production of various pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 4-(Piperidin-4-yloxy)benzene-1,2-diol involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperidin-4-yloxy)benzene-1,3-diol: Similar structure but with hydroxyl groups in the 1 and 3 positions.
4-(Piperidin-4-yloxy)benzene-1,4-diol: Hydroxyl groups in the 1 and 4 positions.
4-(Piperidin-4-yloxy)benzene-1,2-diamine: Amino groups instead of hydroxyl groups
Uniqueness
4-(Piperidin-4-yloxy)benzene-1,2-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
4-piperidin-4-yloxybenzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-10-2-1-9(7-11(10)14)15-8-3-5-12-6-4-8/h1-2,7-8,12-14H,3-6H2 |
Clé InChI |
PEIFCKOZACHPMG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



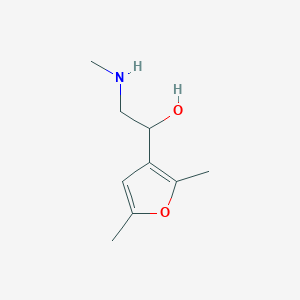


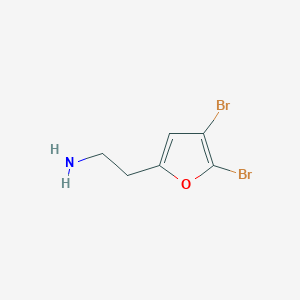

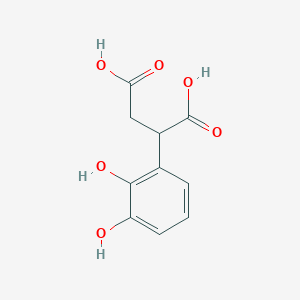

![o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B13590682.png)
